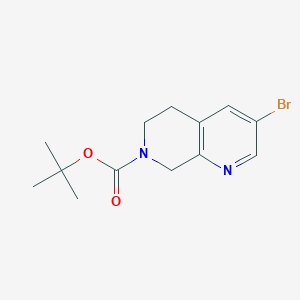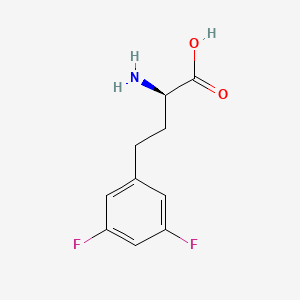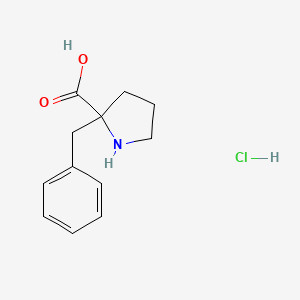
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary aromatic amine. This compound is characterized by the presence of a methoxy group (-OCH₃) and a piperazine ring attached to the aniline structure. It is commonly used in scientific research and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group, resulting in 4-aminobenzenemethanol.
Methylation: The amino group is methylated to form 2-methoxy-4-aminobenzenemethanol.
Piperazine Addition: Piperazine is added to the compound to form 2-methoxy-4-(piperazin-1-yl)aniline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso-2-methoxy-4-(piperazin-1-yl)aniline and nitro-2-methoxy-4-(piperazin-1-yl)aniline.
Reduction: 2-Methoxy-4-(piperazin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases. Additionally, it is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
作用機序
The mechanism by which 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is similar to other compounds containing the aniline and piperazine structures. Some of these similar compounds include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
2-Methoxy-4-(4-phenylpiperazin-1-yl)aniline
2-Methoxy-4-(4-ethylpiperazin-1-yl)aniline
These compounds differ in their substituents on the piperazine ring, which can affect their chemical properties and biological activities. This compound is unique in its combination of methoxy and piperazine groups, which contribute to its distinct reactivity and applications.
特性
IUPAC Name |
2-methoxy-4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQRMTOVLIEMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate](/img/structure/B8097652.png)


